1-((5-Ethylthiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
Description
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Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S3/c1-3-15-6-9-18(25-15)27(22,23)19-12-10-17(11-13-19)26(20,21)16-7-4-14(24-2)5-8-16/h4-9,17H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGPGJGTVUVRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-Ethylthiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with two sulfonyl groups, one derived from a 5-ethylthiophene and the other from a 4-methoxyphenyl group. This unique structure enhances its interaction with biological targets, potentially leading to significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O4S3 |
| Molecular Weight | 396.55 g/mol |
| CAS Number | [Not available] |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown efficacy against resistant strains of bacteria and fungi. The sulfonamide moiety may enhance this activity by disrupting bacterial folic acid synthesis.
- Cytotoxicity : Investigations into related piperidine derivatives indicate potential cytotoxic effects on cancer cell lines, possibly through apoptosis induction.
Case Studies
- Antifungal Activity : A study on piperidine derivatives demonstrated that compounds with similar structures inhibited Candida auris growth, suggesting that our compound may possess antifungal properties as well. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.24 to 0.97 μg/mL, indicating strong antifungal potential .
- Cytotoxic Effects : Research on piperazine-based derivatives indicated that certain structural modifications led to enhanced cytotoxicity against various cancer cell lines, with some derivatives inducing cell cycle arrest . This suggests that our compound may also exhibit similar effects due to its structural components.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Piperidine Derivative A | Piperidine ring with phenyl group | Lacks the thiophene derivative |
| Piperidine Derivative B | Piperidine ring with methyl group | Less steric hindrance compared to thiophene |
The presence of the 5-ethylthiophene group in our compound is believed to enhance its biological activity by providing specific electronic and steric properties that facilitate interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
